N-Phenyl L-Z-Valinamide

Description

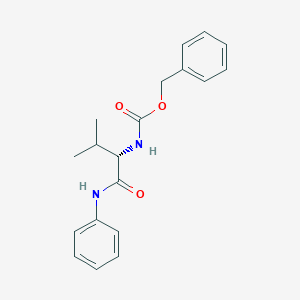

N-Phenyl L-Z-Valinamide is a valinamide derivative characterized by an L-valine backbone with an N-phenyl substituent. Valinamide derivatives are amides of valine, often explored for their biological activity and physicochemical properties. The N-phenyl group is a critical structural feature, influencing electronic, steric, and binding properties, as seen in other N-phenyl derivatives (e.g., phthalimides, acetamides) .

Properties

IUPAC Name |

benzyl N-[(2S)-1-anilino-3-methyl-1-oxobutan-2-yl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O3/c1-14(2)17(18(22)20-16-11-7-4-8-12-16)21-19(23)24-13-15-9-5-3-6-10-15/h3-12,14,17H,13H2,1-2H3,(H,20,22)(H,21,23)/t17-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNZWOLATMXPENQ-KRWDZBQOSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)NC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Phenyl L-Z-Valinamide can be synthesized through several methods. One common synthetic route involves the reaction of L-valine with benzyl chloroformate to form benzyl L-valinate. This intermediate is then reacted with aniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to yield this compound. The reaction conditions typically involve mild temperatures and an inert atmosphere to prevent oxidation .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The use of automated systems ensures precise control over reaction parameters, leading to high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-Phenyl L-Z-Valinamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: This compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Substitution reactions may involve reagents like halogens, acids, or bases under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols .

Scientific Research Applications

N-Phenyl L-Z-Valinamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: This compound is used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-Phenyl L-Z-Valinamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Key Structural Features:

Key Insights :

Influence of N-Phenyl Substituents:

- Halogen Substituents : In N-phenyl phthalimides, chloro groups improve purity for polymer synthesis . For benzoxazolone-acetamides, 2-methyl and 4-nitro substituents on the N-phenyl ring enhance MPO inhibition .

- Electron-Donating/Withdrawing Groups : In 1,8-naphthalimide derivatives, electron-donating groups on the N-phenyl ring cause red-shifted fluorescence (~236 nm), critical for sensor design .

Comparison with this compound :

While direct data is lacking, analogous N-phenyl compounds suggest that:

- Electron-withdrawing groups (e.g., -NO₂, -CF₃) on the phenyl ring could enhance binding affinity or stability.

- Ortho/meta substituents may sterically hinder interactions, as seen in fluorescence quenching of verdazyl radicals .

Physicochemical Properties

Fluorescence and Electronic Effects:

Inference for this compound :

- A phenyl group may introduce fluorescence if conjugated with a fluorophore, though quenching is possible without proper substituents .

Biological Activity

N-Phenyl L-Z-Valinamide is a compound that has garnered attention for its diverse biological activities, particularly in the fields of pharmacology and biochemistry. This article aims to provide a comprehensive overview of its biological activity, including enzyme interactions, receptor modulation, and its potential therapeutic applications.

Chemical Structure and Properties

This compound has a molecular formula of CHNO and a molecular weight of approximately 218.29 g/mol. The compound features an amide functional group, which is crucial for its biological interactions. Its structure allows it to engage with various biological targets, influencing metabolic and signaling pathways.

Mechanisms of Biological Activity

The biological activity of this compound can be categorized into several key mechanisms:

- Enzyme Inhibition : Research indicates that this compound can inhibit specific enzymes involved in metabolic processes. This inhibition can lead to altered metabolic pathways, which may have therapeutic implications in conditions such as cancer and metabolic disorders.

- Receptor Modulation : The compound acts as a modulator for certain receptors, influencing cellular responses. For example, it may exert vasodilatory effects by acting as an agonist for specific receptors involved in vascular regulation.

Antifungal Activity

A series of studies have demonstrated the antifungal properties of this compound derivatives. For instance, compounds derived from valinamide carbamates have exhibited significant activity against Phytophthora capsici, a pathogen responsible for severe agricultural losses. In vitro assays showed that certain derivatives had EC values lower than 1 μg/mL, indicating potent antifungal activity .

Anticancer Potential

The antiproliferative effects of this compound have been investigated in various cancer cell lines. Notably, derivatives were tested against human colorectal adenocarcinoma (Caco-2) and colon carcinoma (HCT-116) cell lines. The results indicated that some compounds displayed IC values in the low micromolar range (e.g., 3.3 μM), suggesting significant anticancer potential .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have provided insights into the modifications that enhance the biological activity of this compound. For example, the introduction of specific substituents on the phenyl ring has been shown to increase antifungal potency. Compounds with dimethoxy groups exhibited higher activity compared to their unsubstituted counterparts .

Data Summary Table

| Compound | Target Pathogen | EC (μg/mL) | Notes |

|---|---|---|---|

| 9e | Phytophthora capsici | 0.15 | Higher than control dimethomorph |

| 9h | Pseudoperonospora cubensis | 6.25 | Effective in greenhouse trials |

| 18 | Caco-2 Cell Line | 3.3 | Significant antiproliferative activity |

| 19 | HCT-116 Cell Line | 5.3 | Selective against mutant PI3Kα |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.